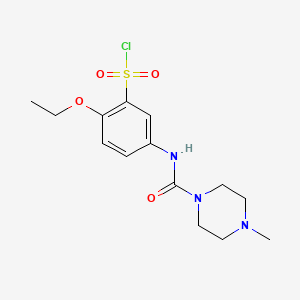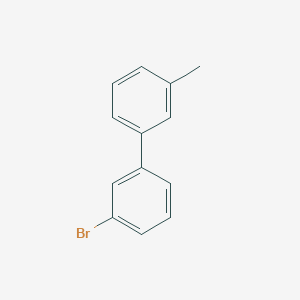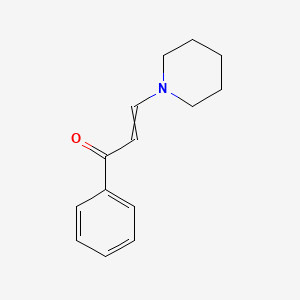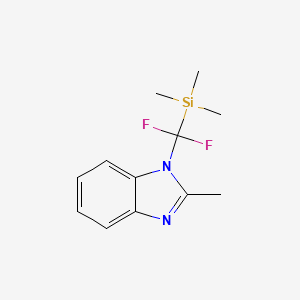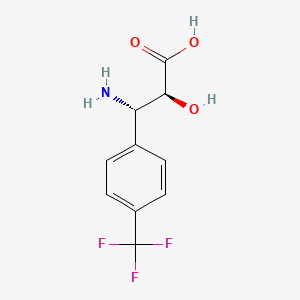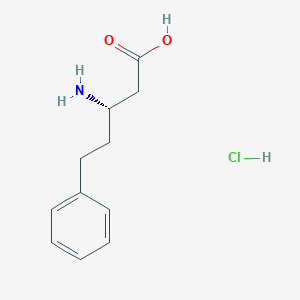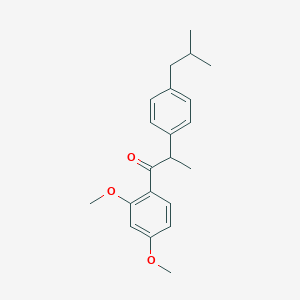
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One
Übersicht
Beschreibung
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One, commonly referred to as DIM-IBP , is a synthetic organic compound. It belongs to the class of aryl ketones and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of DIM-IBP involves several steps. One common approach is the Friedel-Crafts acylation reaction , where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. In the case of DIM-IBP, the acyl chloride is derived from 2,4-dimethoxybenzoyl chloride, and the aromatic compound is 4-isobutylacetophenone. The resulting product undergoes reduction to yield DIM-IBP.
Molecular Structure Analysis
DIM-IBP’s molecular formula is C~23~H~29~O~3~ , and its structure consists of a central propanone moiety (propan-1-one) linked to two aromatic rings. The 2,4-dimethoxyphenyl group and the 4-isobutylphenyl group are attached to the central carbon atom. The compound’s three-dimensional arrangement influences its biological activity.
Chemical Reactions Analysis
DIM-IBP participates in various chemical reactions, including oxidation , reduction , and substitution reactions. Researchers have investigated its reactivity with different reagents, leading to the formation of derivatives with altered properties. These reactions are crucial for designing novel compounds based on DIM-IBP’s scaffold.
Physical And Chemical Properties Analysis
- Melting Point : DIM-IBP typically melts around 100-110°C .
- Solubility : It is moderately soluble in organic solvents such as acetone , ethyl acetate , and chloroform .
- Color : DIM-IBP appears as a white to off-white crystalline powder .
- Stability : It is relatively stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : DIM-IBP’s toxicity profile is not well-documented. Researchers should exercise caution during handling and use appropriate protective measures.
- Environmental Impact : Limited information exists regarding its environmental fate and impact. Proper disposal practices are essential.
Zukünftige Richtungen
- Biological Studies : Investigate DIM-IBP’s potential as an anti-inflammatory, antioxidant, or anticancer agent.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its pharmacological properties.
- Formulation Development : Design drug delivery systems or topical formulations for targeted applications.
: NY Times: How Tall Is Mount Everest? For Nepal, It’s a Touchy Question
: Wikipedia: Mount Everest
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(2)12-16-6-8-17(9-7-16)15(3)21(22)19-11-10-18(23-4)13-20(19)24-5/h6-11,13-15H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHJXEPTGFQBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383999 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
CAS RN |
261178-38-5 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



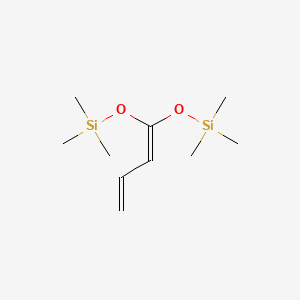
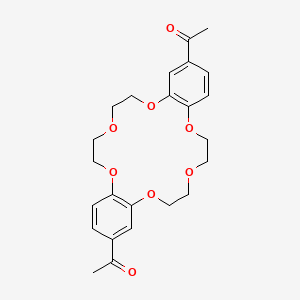
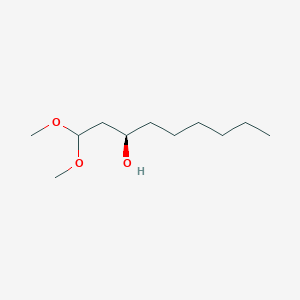
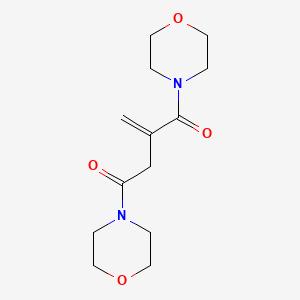
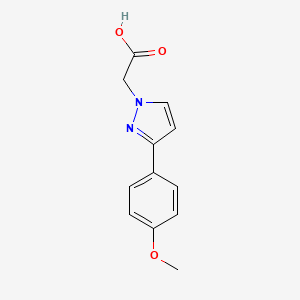
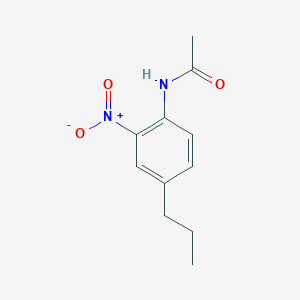
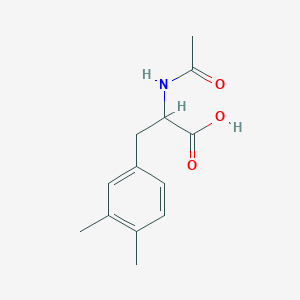
![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)
